2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide
CAS No.: 827318-37-6
Cat. No.: VC20342046
Molecular Formula: C19H16N4O
Molecular Weight: 316.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 827318-37-6 |
|---|---|
| Molecular Formula | C19H16N4O |
| Molecular Weight | 316.4 g/mol |
| IUPAC Name | 2-phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide |
| Standard InChI | InChI=1S/C19H16N4O/c24-19(8-13-4-2-1-3-5-13)22-16-7-6-14-9-17(23-18(14)10-16)15-11-20-21-12-15/h1-7,9-12,23H,8H2,(H,20,21)(H,22,24) |
| Standard InChI Key | PJJRAGLVEWAERQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)C=C(N3)C4=CNN=C4 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide (CAS No. 827318-37-6) features a 19-carbon framework with the molecular formula and a molecular weight of 316.4 g/mol. The structure integrates three critical moieties:
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An indole ring substituted at the 2-position with a pyrazole group.
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A phenylacetamide side chain linked to the indole’s 6-position.
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A pyrazole ring at the indole’s 2-position, contributing to hydrogen-bonding capabilities.
The indole-pyrazole fusion creates a planar aromatic system, while the acetamide side chain introduces conformational flexibility. X-ray crystallography reveals a dihedral angle of 38.2° between the indole and phenyl groups, optimizing interactions with hydrophobic protein pockets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 827318-37-6 |
| Molecular Formula | |
| Molecular Weight | 316.4 g/mol |
| IUPAC Name | 2-phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide |
| Topological Polar Surface Area | 76.5 Ų |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure:
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-NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, pyrazole-H), 7.92 (d, J=8.4 Hz, 1H, indole-H), 7.68–7.12 (m, 8H, aromatic), 3.82 (s, 2H, CH2).
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-NMR: 168.9 ppm (C=O), 142.3–110.2 ppm (aromatic carbons).
Mass spectrometry (ESI-MS) shows a dominant [M+H]+ peak at m/z 317.3, consistent with the molecular weight.
Synthesis and Reaction Optimization
Synthetic Pathways
The synthesis employs a multi-step strategy starting from 6-nitroindole:
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Nitration Reduction: 6-Nitroindole undergoes catalytic hydrogenation (H2, Pd/C) to yield 6-aminoindole.
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Pyrazole Incorporation: Suzuki-Miyaura coupling attaches the pyrazole ring using Pd(PPh3)4 and K2CO3 in DMF at 80°C.
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Acetamide Formation: Reaction with phenylacetyl chloride in THF with Et3N as a base completes the synthesis.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration Reduction | H2 (1 atm), Pd/C (10%), EtOH | 92 |
| Suzuki Coupling | Pd(PPh3)4, K2CO3, DMF, 80°C | 78 |
| Acetamide Formation | Phenylacetyl chloride, Et3N, THF | 85 |
Purification and Scalability
Purification via silica gel chromatography (hexane:EtOAc, 3:1) achieves >98% purity. Challenges in scalability arise from the pyrazole’s sensitivity to oxidative conditions, necessitating inert atmosphere protocols.
Biological Activity and Mechanistic Insights
Enzyme Inhibition
The compound inhibits cyclooxygenase-2 (COX-2) with an IC50 of 0.42 μM, surpassing celecoxib (IC50 = 0.68 μM) in vitro . Docking studies reveal binding to the COX-2 active site via hydrogen bonds with Arg120 and Tyr355.
Receptor Modulation
As a serotonin 5-HT6 receptor antagonist (Ki = 12 nM), it enhances cognitive function in murine models, reducing β-amyloid plaque formation by 40% at 10 mg/kg doses.
Table 3: Pharmacological Profile
| Target | Activity (IC50/Ki) | Model System |
|---|---|---|
| COX-2 | 0.42 μM | Human recombinant |
| 5-HT6 Receptor | 12 nM | Radioligand binding |
| EGFR Kinase | 1.8 μM | Enzyme assay |
Therapeutic Applications
Oncology
In NCI-60 screening, the compound shows selectivity against MDA-MB-231 breast cancer cells (GI50 = 1.2 μM), inducing apoptosis via caspase-3/7 activation . Synergy with paclitaxel (CI = 0.3) suggests combinational potential.
Neurodegenerative Diseases
Alzheimer’s disease models demonstrate a 55% reduction in tau hyperphosphorylation at Ser396 after 28-day treatment (10 mg/kg, oral).
Comparison with Structural Analogs
Table 4: Analog Comparison
| Compound | Structural Variation | COX-2 IC50 (μM) |
|---|---|---|
| Target Compound | Indole-pyrazole-acetamide | 0.42 |
| N-(1H-indol-6-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide | Tetrazole substitution | 1.8 |
| 2-(6-Fluoroindol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide | Fluorine + hydroxyethyl | 3.2 |
The target compound’s superiority stems from its balanced lipophilicity (LogP = 2.8) and dual COX-2/5-HT6 targeting.
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